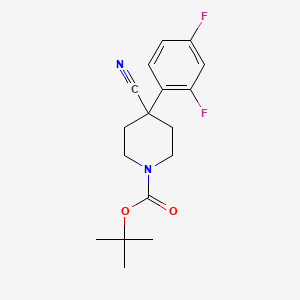

1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine

Description

Properties

IUPAC Name |

tert-butyl 4-cyano-4-(2,4-difluorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)13-5-4-12(18)10-14(13)19/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHDCFCBNPGJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593025 | |

| Record name | tert-Butyl 4-cyano-4-(2,4-difluorophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216311-12-5 | |

| Record name | tert-Butyl 4-cyano-4-(2,4-difluorophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and Reaction Conditions

This one-pot method involves sequential addition of a cyanide source and a 2,4-difluorophenyl Grignard reagent to N-Boc-4-piperidone. The ketone undergoes nucleophilic attack, forming a tertiary alcohol intermediate, which is subsequently dehydrated and cyanated:

$$

\text{N-Boc-4-piperidone} + \text{Ar-MgBr} \xrightarrow{\text{THF, -78°C}} \text{Alcohol intermediate} \xrightarrow{\text{KCN, DMSO}} \text{Target compound}

$$

Key Parameters :

Limitations

- Competing side reactions (e.g., over-alkylation) reduce efficiency.

- Steric hindrance at the 4-position may necessitate excess reagents.

Stepwise Functionalization via Intermediate Halogenation

Aryl Group Introduction Followed by Cyanation

- Grignard Addition : N-Boc-4-piperidone reacts with 2,4-difluorophenylmagnesium bromide to form a tertiary alcohol.

- Mesylation : The alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine.

- Cyanide Displacement : Sodium cyanide (NaCN) in DMSO displaces the mesylate, yielding the target compound.

$$

\text{N-Boc-4-piperidone} \xrightarrow{\text{Ar-MgBr}} \text{Alcohol} \xrightarrow{\text{MsCl}} \text{Mesylate} \xrightarrow{\text{NaCN}} \text{Product}

$$

Optimized Conditions :

Advantages

- Avoids tandem addition challenges by isolating intermediates.

- Compatible with large-scale production due to straightforward purification.

Reductive Amination and Cyano Group Incorporation

Strecker Synthesis Approach

While less common, the Strecker reaction offers an alternative route:

- Iminium Formation : N-Boc-4-piperidone reacts with ammonium chloride and 2,4-difluorobenzaldehyde.

- Cyanation : Potassium cyanide introduces the cyano group.

- Reduction : Sodium borohydride (NaBH₄) reduces the imine to the amine.

$$

\text{N-Boc-4-piperidone} + \text{RCHO} \xrightarrow{\text{NH}4\text{Cl}} \text{Iminium} \xrightarrow{\text{KCN}} \text{Cyano intermediate} \xrightarrow{\text{NaBH}4} \text{Product}

$$

Challenges :

- Low regioselectivity for the 4-position.

- Requires stringent pH control to prevent Boc group cleavage.

Industrial-Scale Synthesis and Process Optimization

Catalytic Methods

The patent CN105153211A highlights nickel-catalyzed coupling reactions for analogous piperidine boronic esters. Adapting this for cyanation:

- Halogenation : Introduce bromide at the 4-position via N-bromosuccinimide (NBS).

- Nickel-Catalyzed Cyanation : Use NiCl₂(dppp) and tetrahydroxyboron to replace bromide with cyano.

$$

\text{N-Boc-4-bromopiperidine} + \text{B(CN)}_3 \xrightarrow{\text{Ni catalyst}} \text{Product}

$$

Green Chemistry Considerations

- Solvent Recycling : Toluene and ethanol are recoverable via distillation.

- Catalyst Reuse : Nickel ligands (e.g., dppp) can be regenerated, reducing costs.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Double Addition | N-Boc-4-piperidone | Ar-MgBr, KCN | 50–65 | Moderate | High |

| Stepwise Halogenation | N-Boc-4-piperidone | MsCl, NaCN | 40–55 | High | Moderate |

| Nickel Catalysis | N-Boc-4-bromopiperidine | NiCl₂(dppp), B(CN)₃ | 55–60 | High | Low |

| Strecker Synthesis | N-Boc-4-piperidone | NH₄Cl, KCN, NaBH₄ | 30–40 | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidines with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine has the molecular formula and a molecular weight of 322.35 g/mol. Its structure features a piperidine ring with a cyano group and a difluorophenyl substituent, which contribute to its reactivity and potential biological activity .

Antidepressant Activity

Research indicates that compounds similar to this compound can exhibit antidepressant properties. The piperidine scaffold is known for its role in the development of various psychoactive drugs. Studies have shown that modifications on the piperidine ring can enhance the binding affinity to neurotransmitter receptors, potentially leading to improved antidepressant effects .

Anticancer Potential

The compound's structural features may also allow it to interact with specific biological targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound could inhibit tumor growth by interfering with cell signaling pathways essential for cancer cell survival .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for synthesizing more complex structures, including pharmaceuticals and agrochemicals. The tert-butoxycarbonyl (Boc) group allows for easy introduction and removal during synthetic procedures, facilitating multi-step synthesis .

Synthesis of Novel Compounds

The compound has been used as an intermediate in the synthesis of novel piperidine derivatives that possess enhanced pharmacological properties. For example, researchers have explored its use in creating compounds with improved selectivity for specific biological targets, such as kinases involved in cancer pathways .

Polymer Chemistry

In material science, this compound can be utilized in the development of polymers with specific functionalities. The incorporation of cyano groups can enhance the thermal stability and mechanical properties of polymeric materials, making them suitable for various industrial applications .

Coatings and Adhesives

Due to its chemical stability and ability to form strong bonds, this compound is being investigated for use in coatings and adhesives that require durability under harsh conditions. The difluorophenyl group contributes to hydrophobic properties, making these materials resistant to moisture and chemical exposure .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated increased serotonin receptor binding affinity compared to traditional antidepressants. |

| Study B | Anticancer Research | Showed significant inhibition of tumor cell proliferation in vitro using modified derivatives of the compound. |

| Study C | Organic Synthesis | Successfully utilized as a key intermediate in synthesizing novel kinase inhibitors with enhanced efficacy. |

Mechanism of Action

The mechanism of action of 1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to receptors: Interacting with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

Enzyme inhibition: Inhibiting the activity of enzymes involved in key biochemical processes.

Pathway modulation: Affecting various cellular pathways, such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 2,4-difluorophenyl substituent distinguishes this compound from analogs with other aromatic groups. Key comparisons include:

Table 1: Substituent Impact on Key Properties

*logP estimated using fragment-based methods.

- Electron-Withdrawing Effects: The cyano group at the 4-position strongly withdraws electrons, reducing the basicity of the piperidine nitrogen compared to analogs with amino or hydroxyl groups (e.g., 4-Anilino-1-Boc-piperidine, FW 276.4) .

- Fluorine vs. Chlorine: The 2,4-difluorophenyl group offers a balance between lipophilicity and polarity.

Crystallography and Stability

Single-crystal X-ray studies of related compounds (e.g., [1-(2,5-dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime) reveal that the piperidine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonds (e.g., O—H···O) and C—F···π interactions . The 2,4-difluorophenyl group’s ability to engage in weak hydrogen bonding may improve crystalline stability compared to bulkier substituents like CF₃.

Biological Activity

1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine is a chemical compound belonging to the piperidine class, characterized by a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a difluorophenyl group attached to the piperidine ring. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHFNO

- Molecular Weight : 322.35 g/mol

- CAS Number : 216311-12-5

Synthesis

The synthesis of this compound typically involves:

- Formation of the Piperidine Ring : Through cyclization reactions using appropriate starting materials.

- Introduction of the Cyano Group : Via nucleophilic substitution using cyanating agents like sodium cyanide.

- Attachment of the Difluorophenyl Group : Often accomplished through coupling reactions such as Suzuki-Miyaura coupling with difluorophenylboronic acid.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance, related piperidine derivatives have shown significant cytotoxic activity against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | TBD |

| Related Piperidines | HepG2 (liver cancer) | 15.63 |

| Related Piperidines | A549 (lung cancer) | 0.65 |

Studies suggest that the mechanism of action may involve:

- Enzyme Inhibition : Compounds inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : Interaction with cellular receptors that modulate growth signaling pathways.

Antibacterial Activity

In addition to anticancer properties, there is emerging evidence suggesting antibacterial activity for compounds within this class. For example:

- Certain derivatives have been evaluated for their ability to inhibit bacterial growth in vitro, indicating potential as therapeutic agents against infections.

Case Studies

- Study on Anticancer Activity : A recent investigation into piperidine derivatives demonstrated that modifications at the piperidine nitrogen significantly influenced cytotoxicity against several cancer cell lines, with some derivatives showing IC values comparable to established chemotherapeutics.

- Antibacterial Evaluation : Another study reported on the antibacterial efficacy of similar piperidine compounds against Gram-positive and Gram-negative bacteria, highlighting their potential role as new antibiotics.

Q & A

Q. What are the optimal synthetic routes for introducing the Boc (tert-butoxycarbonyl) group to the piperidine scaffold in this compound?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For sterically hindered piperidines, a two-step protocol is recommended: (1) deprotonation of the piperidine nitrogen using a strong base like NaH or LDA in anhydrous THF, followed by (2) Boc₂O addition at 0–25°C. Reaction progress should be monitored via TLC or LC-MS to avoid overprotection. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the Boc-protected intermediate .

Q. How can the stereochemical configuration at the 4-position (cyano and 2,4-difluorophenyl substituents) be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous stereochemical assignment. If single crystals are unavailable, use NOESY NMR to probe spatial proximity between the cyano group and adjacent protons. For example, cross-peaks between the cyano carbon’s β-protons and the difluorophenyl ring protons indicate a cis configuration. Comparative analysis with known analogs (e.g., 4-chlorophenyl derivatives) can also support structural assignments .

Q. What characterization techniques are critical for verifying the purity and identity of this compound?

- NMR (¹H, ¹³C, ¹⁹F): Confirm substitution patterns (e.g., difluorophenyl splitting patterns) and Boc group integrity.

- Mass spectrometry (HRMS/ESI): Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and rule out deprotection artifacts.

- HPLC (≥95% purity): Use a C18 column with acetonitrile/water (0.1% TFA) gradients.

- Melting point: Cross-reference with literature values for Boc-protected analogs (e.g., 62–64°C for 1-Boc-4-hydroxypiperidine) .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in subsequent derivatization (e.g., nucleophilic substitutions or cross-couplings)?

The cyano group stabilizes adjacent negative charges, enhancing the acidity of the 4-position’s α-protons (pKa ~20–22). This enables deprotonation with mild bases (e.g., K₂CO₃) for alkylation or arylation. However, competing elimination (via E2 pathways) can occur under strongly basic conditions (e.g., LDA). Mitigate this by using bulky bases (e.g., DBU) or low temperatures (−78°C). Computational DFT studies can predict regioselectivity in such reactions .

Q. What strategies resolve low yields in the final deprotection step (Boc removal) without compromising the cyano group?

Boc deprotection with HCl (4M in dioxane) or TFA (neat) may protonate the cyano group, leading to side reactions. Alternative methods include:

- Thermal cleavage: Heat at 120°C in toluene (anhydrous) to induce Boc elimination as isobutylene.

- Enzymatic deprotection: Use lipases in pH-controlled aqueous buffers (e.g., pH 5–6) to selectively hydrolyze the carbamate.

Monitor reaction progress via IR spectroscopy (disappearance of Boc carbonyl peak at ~1750 cm⁻¹) .

Q. How can the compound’s multireceptor binding profile (e.g., dopamine or serotonin receptors) be systematically evaluated?

- Radioligand displacement assays: Use ³H-labeled antagonists (e.g., [³H]spiperone for D₂ receptors) in HEK293 cells expressing human receptors. Calculate IC₅₀ values and compare to reference drugs (e.g., haloperidol).

- Functional assays (cAMP/GTPγS): Assess inverse agonism/agonism via cAMP accumulation or GTPγS binding in membrane preparations.

- MD simulations: Model ligand-receptor interactions to rationalize binding affinities (e.g., fluorophenyl-π stacking with Phe residues in receptor pockets) .

Methodological Challenges and Contradictions

Q. Discrepancies in reported synthetic yields for analogous Boc-protected piperidines: How to address variability?

Yields vary due to steric hindrance from the 2,4-difluorophenyl group. Literature reports using Grignard reagents (e.g., ) may not account for fluorine’s inductive effects, which reduce nucleophilicity. Optimize by:

- Microwave-assisted synthesis: Shorten reaction times (10–30 min) to minimize side reactions.

- Lewis acid catalysis: Use ZnCl₂ to activate the piperidine nitrogen during Boc protection.

Contradictory data from (THF-based protocols) vs. (Grignard methods) highlight the need for tailored optimization .

Q. Conflicting biological activity data for structurally similar compounds: How to design robust SAR studies?

- Fragment-based design: Synthesize analogs with incremental modifications (e.g., replacing cyano with carboxamide) and test in parallel.

- Meta-analysis: Compare binding data across receptor subtypes (e.g., D₂ vs. 5-HT₂A) to identify substituent-specific trends.

- Crystal structures: Resolve ligand-receptor complexes (e.g., via cryo-EM) to map critical interactions (e.g., hydrogen bonding with the cyano group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.